(R)-pentan-2-amine hydrochloride
Description
(R)-Pentan-2-amine hydrochloride (CAS: 101689-05-8) is a chiral amine salt with the molecular formula C₅H₁₄ClN and a molecular weight of 123.62 g/mol. It is the hydrochloride salt of the (R)-enantiomer of pentan-2-amine, a secondary amine characterized by a five-carbon chain with an amino group at the second position. This compound is synthesized through stereospecific methods, such as the conversion of (S)-pentan-2-ol via tosylation, azide substitution (SN2 mechanism), and subsequent reduction to yield the (R)-configured amine . Its enantiomeric purity makes it valuable in asymmetric synthesis and pharmaceutical research, where stereochemistry critically influences biological activity and reaction outcomes .
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R)-pentan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N.ClH/c1-3-4-5(2)6;/h5H,3-4,6H2,1-2H3;1H/t5-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIBHXGATODRDN-NUBCRITNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Synthesis of Chiral Drugs
(R)-pentan-2-amine hydrochloride serves as a key intermediate in the synthesis of various chiral pharmaceuticals. Its enantiomeric purity is crucial for the efficacy and safety of drugs, particularly in treating conditions that require precise molecular interactions, such as neurological disorders and cardiovascular diseases. The compound's ability to act as a chiral auxiliary facilitates the synthesis of enantiomerically pure compounds through methods like asymmetric synthesis and preferential crystallization .
Antidepressant Development
Research indicates that this compound may have potential applications in developing antidepressants. Its structural similarity to known psychoactive compounds allows it to be explored for its effects on neurotransmitter systems, particularly those involved in mood regulation. Preliminary studies suggest that modifications of this compound could lead to new therapeutic agents with improved efficacy and reduced side effects .
Use in Organic Chemistry
In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its amine functional group allows for nucleophilic substitution reactions, making it valuable in creating various derivatives used in research and industrial applications .
Asymmetric Synthesis
The compound plays a significant role in asymmetric synthesis processes, where it can be used to produce other chiral amines or amino acids. The use of this compound as a chiral catalyst enhances the selectivity and yield of these reactions, making it essential for producing high-purity products .
Continuous Preferential Crystallization
A notable study demonstrated the efficiency of continuous preferential crystallization using this compound to achieve high yields of enantiopure products. This method not only improves the purity of the final product but also enhances the overall efficiency of the manufacturing process, showcasing its industrial relevance .
Genotoxicity Studies
Research has been conducted to assess the genotoxic potential of this compound within pharmaceutical manufacturing contexts. These studies focus on identifying impurities that may arise during synthesis and their implications for product safety, emphasizing the need for stringent quality control measures in drug development .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Pharmaceutical Synthesis | Intermediate for chiral drugs; potential antidepressant development |
| Organic Chemistry | Building block for complex molecule synthesis; nucleophilic substitution reactions |
| Asymmetric Synthesis | Enhances selectivity and yield in producing chiral amines or amino acids |
| Industrial Processes | Continuous preferential crystallization for efficient production of enantiopure chemicals |
| Safety Considerations | Causes skin/eye irritation; requires PPE during handling |
Comparison with Similar Compounds
(S)-Pentan-2-amine Hydrochloride
- CAS : 216237-52-4
- Molecular Formula : C₅H₁₄ClN
- Molecular Weight : 123.62 g/mol
- Key Differences : The (S)-enantiomer shares identical physical properties (e.g., solubility, melting point) with the (R)-form but exhibits opposite stereochemical behavior. Docking studies demonstrate that (R)- and (S)-enantiomers interact differently with enzyme active sites, influencing stereoselectivity in reactions such as α-fixation and activation .
4-Methylpentan-2-amine Hydrochloride
- CAS : 71776-70-0
- Molecular Formula : C₆H₁₄ClN
- Molecular Weight : 137.64 g/mol
- This structural modification may reduce enzymatic compatibility compared to the unsubstituted pentan-2-amine derivatives .
2-Amino-4-methyl-N-2-naphthalenyl-pentanamide Hydrochloride
- CAS : 201995-11-1
- Molecular Formula : C₁₆H₂₁ClN₂O
- Molecular Weight : 292.80 g/mol
- Key Differences : This compound features a naphthalene moiety and an amide group, significantly enhancing aromatic interactions and hydrogen-bonding capacity. Such structural complexity expands its utility in drug design but reduces synthetic accessibility compared to simpler amines like (R)-pentan-2-amine hydrochloride .
Stereoisomers and Enantiomeric Pairs
| Property | This compound | (S)-Pentan-2-amine Hydrochloride |
|---|---|---|
| CAS Number | 101689-05-8 | 216237-52-4 |
| Optical Rotation | (+) Dextrorotatory | (-) Levorotatory |
| Enzymatic Selectivity | Preferential binding to Glu-P3 | Lower affinity in docking models |
| Applications | Chiral catalysts, APIs | Limited use in stereospecific synthesis |
Research Findings :
- Docking experiments with enzymes like those in the P3, P5', or P20 positions reveal that (R)-pentan-2-amine exhibits higher binding affinity when conserved glutamic acid residues are present, enabling efficient α-fixation .
- In contrast, removing Glu-P3 residues shifts selectivity toward the (S)-enantiomer, underscoring the role of microenvironment in stereochemical outcomes .
Functional Group Analogs
| Compound Class | Example | Key Differences from (R)-Pentan-2-amine HCl |
|---|---|---|
| Primary Amines | 1-Aminopentane HCl | Lacks branching; lower steric hindrance |
| Tertiary Amines | N,N-Dimethylpentan-2-amine HCl | Reduced nucleophilicity; altered pH profile |
| Aromatic Amines | 2-Aminonaphthalene HCl | Enhanced π-π interactions; higher toxicity |
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : Use - and -NMR to confirm the amine backbone and stereochemistry. Compare chemical shifts with PubChem data (e.g., δ 1.2–1.5 ppm for methyl groups adjacent to the chiral center) .
- Chiral HPLC : Employ a Chiralcel OD-H column with a 90:10 hexane/ethanol mobile phase to resolve enantiomers. Validate retention times against commercially available (S)-pentan-2-amine standards .
- Melting Point Analysis : Confirm purity via a sharp melting point (e.g., ~200–205°C, adjusted for hygroscopicity) .
Advanced Consideration
Combine mass spectrometry (LC-QTOF) with ion mobility to differentiate isobaric impurities. For metabolic studies, use -labeled (R)-pentan-2-amine to track isotope patterns in hepatic microsomal assays .
How can researchers resolve conflicting data on the biological activity of this compound compared to its (S)-enantiomer?
Advanced Research Focus
Design in vitro assays to compare enantiomer-specific effects:
Enzyme Inhibition : Test inhibition of soluble epoxide hydrolase (sEH) at varying concentrations (0.1–100 μM). Use fluorogenic substrates (e.g., PHOME) to measure activity .
Cellular Uptake : Perform radiolabeled () uptake studies in HEK293 cells expressing organic cation transporters (OCTs). Normalize results to protein content .
Molecular Docking : Simulate binding interactions with sEH using AutoDock Vina. Compare binding energies between (R)- and (S)-forms to explain selectivity differences .
Data Contradiction Analysis
If (R)-pentan-2-amine shows weaker activity than the (S)-form in vivo, investigate metabolic stability. Use liver microsomes to identify cytochrome P450-mediated oxidation pathways unique to the (R)-enantiomer .
What experimental strategies are recommended to study the metabolic pathways of this compound in hepatic models?
Q. Advanced Research Focus
In Vitro Metabolism : Incubate (R)-pentan-2-amine (10 μM) with human liver microsomes (HLMs) and NADPH. Quench reactions at 0, 15, 30, and 60 minutes.
Metabolite Profiling : Use UPLC-MS/MS (Waters ACQUITY) with a C18 column. Identify phase I metabolites (e.g., N-oxides) via accurate mass (<5 ppm error) .
Enzyme Mapping : Inhibit specific CYP isoforms (e.g., CYP3A4 with ketoconazole) to pinpoint metabolic pathways.
Key Findings
suggests methyl substituents on amines influence enzyme binding. Compare metabolic rates of (R)-pentan-2-amine with structurally similar compounds (e.g., 4-methylpentan-2-amine) to assess steric effects .
How should this compound be stored to ensure long-term stability, and what degradation products may form?
Q. Basic Research Focus
- Storage : Keep under inert gas (Ar/N) at 4°C to prevent oxidation. Use amber vials to avoid photodegradation .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months). Monitor via HPLC for amine oxidation (e.g., pentan-2-one) or HCl loss .
Advanced Consideration
For hygroscopic batches, use Karl Fischer titration to quantify water content (>1% requires desiccant). Characterize degradation products via GC-MS and compare with PubChem’s predicted metabolites .
How does the methyl group position in this compound influence its interaction with biological targets compared to branched analogs?
Q. Advanced Research Focus
Comparative Docking : Simulate binding of (R)-pentan-2-amine and 4-methylpentan-2-amine () to sEH. Measure binding energy differences (ΔG) caused by methyl group placement .
Thermodynamic Studies : Use isothermal titration calorimetry (ITC) to quantify enthalpy changes during target binding. Branched analogs may exhibit higher entropy penalties due to rigid conformations .
Structural Insights
highlights that minor structural variations (e.g., cyclopentane vs. pentane backbones) drastically alter bioactivity. Apply QSAR models to predict how methyl positioning affects logP and membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
